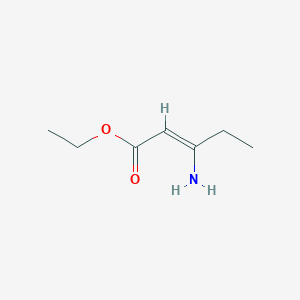

Ethyl 3-aminopent-2-enoate

Description

Ethyl 3-aminopent-2-enoate is an α,β-unsaturated ester featuring an amino group at the third carbon of a pent-2-enoate backbone. The amino group at the β-position enables hydrogen bonding and nucleophilic reactivity, while the conjugated double bond (C2–C3) may facilitate cyclization or Michael addition reactions. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, analogous to its shorter-chain derivatives .

Properties

IUPAC Name |

ethyl (Z)-3-aminopent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNPHNIOXIZHR-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OCC)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminopent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

- Ethyl acetoacetate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.

- The enolate ion then reacts with ammonia or an amine to form the corresponding aminopent-2-enoate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopent-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-aminopent-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-aminopent-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Ethyl 3-aminopent-2-enoate and Analogues

Key Observations :

- Chain Length and Reactivity: this compound’s longer carbon chain (pentenoate vs.

- Functional Group Influence: The oxo group in (Z)-ethyl 3-amino-4-oxopent-2-enoate introduces keto-enol tautomerism, increasing its versatility in cyclization reactions compared to the amino-only derivative .

- Steric Effects: Ethyl (E)-2-methylpent-3-enoate’s methyl substituent at C2 creates steric hindrance, reducing hydrogen-bonding capacity compared to amino-substituted analogs .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Hydrogen Bonding :

- Methyl 3-aminobut-2-enoate exhibits strong intermolecular N–H⋯O bonds, stabilizing its crystal lattice .

- Ethyl (E)-2-methylpent-3-enoate lacks hydrogen-bond donors, relying on weaker van der Waals interactions .

Biological Activity

Ethyl 3-aminopent-2-enoate is an organic compound notable for its structural features, including an amino group and an ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

-

Base-Catalyzed Reaction:

- Ethyl acetoacetate is treated with ammonia or an amine under basic conditions.

- The reaction typically involves the formation of an enolate ion followed by nucleophilic attack by ammonia.

-

Industrial Production:

- Continuous flow processes are often utilized to optimize yield and purity while minimizing side reactions.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors within biological systems. The ester group can undergo hydrolysis to release active metabolites, while the amino group can form hydrogen bonds with various biological molecules, influencing their activity.

Enzyme Interactions

This compound has been used in studies involving enzyme-catalyzed reactions, particularly in the context of ester hydrolysis. Its reactivity allows it to serve as a substrate or intermediate in various biochemical pathways, making it a valuable tool in biochemical research.

Case Study: Nutritional Applications

Recent research has explored the potential of this compound as a precursor for synthesizing essential amino acids in microbial systems. For instance, a study demonstrated that derivatives of this compound could be converted into vinylglycine, which is vital for the growth of certain E. coli strains requiring specific amino acids . This highlights its potential role in metabolic engineering and synthetic biology.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique reactivity profiles due to its specific chain length and functional groups. For example, it is structurally related to ethyl 3-amino-4-methylpent-2-enoate but exhibits different biological activities owing to variations in the amino group’s position.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Used in studies of enzyme-catalyzed reactions, particularly ester hydrolysis. |

| Microbial Growth | Serves as a precursor for essential amino acids in engineered microbial systems. |

| Synthetic Applications | Acts as an intermediate in the synthesis of bioactive compounds and pharmaceuticals. |

Q & A

Q. What experimental strategies are recommended for characterizing the tautomeric equilibrium of Ethyl 3-aminopent-2-enoate in solution?

Methodological Answer:

- Use NMR spectroscopy (¹H and ¹³C) to monitor proton shifts and coupling patterns, which indicate keto-enol tautomerism. Variable-temperature NMR can quantify equilibrium constants by observing signal coalescence at higher temperatures .

- Complement with IR spectroscopy to identify carbonyl (C=O) and enolic (O-H) stretching vibrations. Compare experimental data with computational predictions (e.g., DFT) to validate tautomeric ratios .

- For crystallographic confirmation, employ X-ray diffraction (using SHELX programs for refinement) to resolve solid-state structures, which may differ from solution-phase equilibria .

Q. How can researchers optimize solvent selection for the synthesis of this compound to minimize side reactions?

Methodological Answer:

- Screen solvents (e.g., ethanol, THF, DMF) under controlled conditions to assess reaction kinetics and byproduct formation. Use HPLC or GC-MS to quantify purity and identify side products .

- Apply Design of Experiments (DoE) to evaluate interactions between solvent polarity, temperature, and catalyst loading. Statistical tools like ANOVA can identify significant variables affecting yield .

- Reference solvent databases (e.g., NIST) for properties like dielectric constant and hydrogen-bonding capacity to rationalize solvent effects on reaction pathways .

Q. What analytical techniques are critical for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies in buffered solutions (pH 4–8) at 37°C. Monitor degradation via UV-Vis spectroscopy (for chromophore changes) or LC-MS (to identify hydrolysis products) .

- Use kinetic modeling (e.g., pseudo-first-order kinetics) to derive half-lives and activation energies. Cross-validate with computational predictions of hydrolysis pathways using quantum mechanical calculations .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the hydrogen-bonding network of this compound be resolved?

Q. What computational approaches are suitable for predicting the reactivity of this compound in multicomponent reactions (MCRs)?

Methodological Answer:

- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with experimental outcomes (e.g., Ugi or Biginelli reactions) .

- Use molecular dynamics (MD) simulations to model solvent and temperature effects on reaction trajectories. Validate predictions with kinetic studies (e.g., rate constants derived from in-situ IR monitoring) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Conduct meta-analysis of published IC₅₀ values, accounting for variations in assay conditions (e.g., cell lines, incubation times). Use statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .

- Reproduce key studies under standardized protocols (e.g., OECD guidelines) to isolate compound-specific effects from methodological artifacts. Cross-reference with structural analogs to identify SAR trends .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.